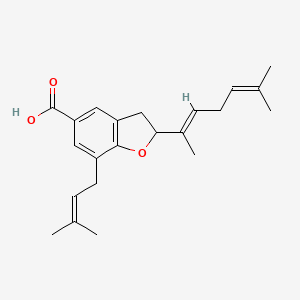

Myrsinoic acid F

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H28O3 |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

7-(3-methylbut-2-enyl)-2-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3-dihydro-1-benzofuran-5-carboxylic acid |

InChI |

InChI=1S/C22H28O3/c1-14(2)7-6-8-16(5)20-13-18-12-19(22(23)24)11-17(21(18)25-20)10-9-15(3)4/h7-9,11-12,20H,6,10,13H2,1-5H3,(H,23,24)/b16-8+ |

InChI Key |

FOCRIHXZXHBZHM-LZYBPNLTSA-N |

Isomeric SMILES |

CC(=CC/C=C(\C)/C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC=C(C)C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)C |

Synonyms |

myrsinoic acid F |

Origin of Product |

United States |

Origin, Isolation, and Chromatographic Resolution

Identification of Natural Sources and Distribution (e.g., Myrsine seguinii)

Myrsinoic acid F is a prenylated benzoic acid derivative that has been identified in plants belonging to the Myrsine genus. A primary source for the isolation of this compound is Myrsine seguinii (family Primulaceae), particularly from its leaves and twigs. tandfonline.comjst.go.jpoup.comresearchgate.netnih.gov Other species within the Myrsine genus, such as Myrsine coriacea and Myrsine wawraea, have also been reported to contain related myrsinoic acids, suggesting a potential distribution of these compounds across the genus. researchgate.netnih.govscielo.br The presence of prenylated aromatic compounds, including diprenylated benzoic acids like the myrsinoic acids, appears to be characteristic of the Rapanea genus (sometimes considered synonymous with Myrsine) as well. researchgate.netpsu.edu

Advanced Methodologies for Extraction and Fractionation from Botanical Matrices

The extraction of natural products like this compound from plant material involves methodologies aimed at efficiently separating the target compounds from the complex botanical matrix. A common initial step involves extracting the plant material, such as fresh leaves and twigs, with a solvent like methanol. tandfonline.comjst.go.jpoup.com Following the initial extraction, the crude extract is often subjected to partitioning with solvents of different polarities to fractionate the components. For instance, a methanolic extract can be successively partitioned with hexane-water and ethyl acetate-water mixtures. tandfonline.com This differential solubility helps to separate compounds based on their polarity, concentrating the target compounds in specific fractions. For this compound, activity has been found in both hexane-soluble and ethyl acetate-soluble parts during the extraction and partitioning process from Myrsine seguinii. tandfonline.com

Advanced extraction techniques are also being explored in natural product chemistry to improve efficiency and reduce solvent consumption. These can include methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), although specific application to this compound extraction is not detailed in the provided context. mdpi.com The goal of these methodologies is to obtain enriched fractions containing this compound, which are then subjected to further purification steps.

Chromatographic Techniques for Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of natural products from complex extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) in Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for both analytical and preparative separation of natural compounds, including myrsinoic acids. researchgate.netmdpi.comjsmcentral.orgijpsr.comevotec.comnih.gov In the isolation of this compound, preparative HPLC has been employed as a final purification step. tandfonline.com For example, after initial column chromatography steps, fractions containing this compound were purified by preparative HPLC using a Develosil ODS UG-5 column (8.0 mm I.D. × 250 mm) with 80% methanol-water as the eluent. tandfonline.com

HPLC methods for analyzing myrsinoic acids A and B have been developed using C18 columns with gradient elution systems involving solvents like methanol, acetonitrile, and water acidified with phosphoric acid, monitored by UV detection at specific wavelengths (e.g., 260 nm and 270 nm). researchgate.netijpsr.com While these specific parameters are for related myrsinoic acids, they illustrate the general approach using reversed-phase HPLC, which is also applicable to this compound given its structure. Preparative HPLC allows for the isolation of sufficient quantities of the pure compound for structural elucidation and biological testing. evotec.comnih.gov

Other Chromatographic Approaches in Natural Product Chemistry

Beyond HPLC, various other chromatographic techniques are routinely applied in the isolation of natural products. These methods are often used in earlier stages of the purification process, prior to high-resolution techniques like preparative HPLC.

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is a common method for fractionating crude extracts and enriched fractions. tandfonline.comjsmcentral.orgresearchgate.netmdpi.com Different solvent mixtures, such as ethyl acetate-hexane or acetone-benzene, are used as the mobile phase, often in a stepwise gradient, to elute compounds based on their polarity. tandfonline.com In the isolation of this compound, silica gel column chromatography was used in initial purification steps of the hexane-soluble part of the Myrsine seguinii extract. tandfonline.com

Other chromatographic techniques utilized in natural product isolation include:

Thin-Layer Chromatography (TLC): Often used for monitoring fractions and assessing the purity of isolated compounds due to its simplicity and speed. jsmcentral.orgmdpi.comacs.orgrsc.org

Open-Column Chromatography: A basic form of column chromatography used for initial purification and fractionation. jsmcentral.org

Sephadex LH-20 Chromatography: Useful for the separation of phenolic compounds and other natural products. auctoresonline.orgmdpi.com

High-Speed Countercurrent Chromatography (HSCCC): A preparative technique that does not use a solid support, reducing irreversible adsorption and improving recovery for certain compounds. auctoresonline.orgmdpi.com

Medium Pressure Liquid Chromatography (MPLC): Another method for the isolation of natural compounds. auctoresonline.org

These diverse chromatographic approaches, often used in combination, form a comprehensive toolkit for the isolation and purification of this compound and other bioactive compounds from complex natural sources.

Table 1: Isolation and Purification Steps for this compound from Myrsine seguinii

| Step | Method | Matrix/Fraction Processed | Eluent/Solvent System | Key Outcome | Reference |

| Initial Extraction | Methanol Extraction | Fresh leaves and twigs | Methanol | Methanolic extract | tandfonline.comjst.go.jpoup.com |

| Partitioning | Liquid-Liquid Partitioning | Methanolic extract | Hexane-water, Ethyl acetate-water | Hexane-soluble part, Ethyl acetate-soluble part | tandfonline.com |

| Column Chromatography | Silica gel column chromatography | Hexane-soluble part | Ethyl acetate-hexane mixtures, Acetone-benzene mixture | Enriched fractions | tandfonline.com |

| Purification | Preparative HPLC | Enriched fractions | 80% methanol-water | Isolated this compound | tandfonline.com |

Table 2: Spectroscopic Data for this compound

| Technique | Observation/Value | Reference |

| HR-EIMS | m/z (M+): calcd. for C22H28O3: 340.2042; found: 340.2038 | tandfonline.com |

| 1H-NMR | Data consistent with proposed structure | tandfonline.com |

| 13C-NMR | Data consistent with proposed structure | tandfonline.com |

Note: Detailed NMR data (chemical shifts, multiplicities, coupling constants, etc.) are typically provided in the original research articles but are summarized here as being consistent with the elucidated structure.

Structural Elucidation and Synthetic Confirmation

Spectroscopic Methodologies in Structure Determination (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))

Spectroscopic methods, particularly NMR and MS, are fundamental tools in the structural elucidation of organic compounds. scribd.com For myrsinoic acid F, these techniques provided key data regarding its molecular formula, functional groups, and connectivity.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and identifying structural subunits. scribd.comnih.govuni.luuni.lu High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise molecular mass measurements, allowing for the determination of the elemental composition.

NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the arrangement of atoms within a molecule. tandfonline.comresearchgate.netscite.aimdpi.com Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra reveals the types of protons and their neighboring environments. researchgate.netacs.org ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for different types of carbon atoms. tandfonline.comresearchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are essential for establishing correlations between protons and carbons, thereby mapping the connectivity of the molecule. tandfonline.com Infrared (IR) spectroscopy can also provide information about the presence of certain functional groups, such as hydroxyl (OH) and carboxyl (COOH) groups, as indicated by characteristic absorption bands. tandfonline.commdpi.com

Initial structural elucidation of myrsinoic acids B, C, and F from Myrsine seguinii was carried out using spectroscopic data. tandfonline.comoup.comnih.gov For myrsinoic acid B, for instance, HR-EIMS provided the molecular formula C₂₂H₃₀O₄, which was supported by ¹³C NMR data. The IR spectrum showed absorptions characteristic of OH, COOH, and C=C functionalities. tandfonline.com Detailed analysis of COSY and HMBC spectra was crucial in determining the structure of myrsinoic acid B as a benzofuran (B130515) derivative. tandfonline.com While specific detailed spectroscopic data tables for the originally proposed structure of this compound were not extensively provided in the search results, the general approach involved these standard spectroscopic methods.

Revisiting and Correcting the Chemical Structure of this compound through Independent Synthesis

Independent chemical synthesis serves as a powerful method to confirm or revise the structure of a natural product. If the spectroscopic data of a synthetic compound match those of the natural product, it validates the proposed structure. Conversely, a mismatch indicates that the proposed structure is incorrect.

In the case of this compound, synthetic studies revealed that the initially assigned structure was incorrect. nih.govacs.orgfigshare.comnih.gov A total synthesis of a compound initially postulated to be this compound was reported. nih.govacs.orgfigshare.com However, comparison of this synthetic compound with the natural product this compound showed that they were not identical. acs.org This discrepancy necessitated a revision of the structure of this compound.

Subsequent synthetic work led to the identification of the correct structure of this compound. nih.govacs.orgfigshare.com A total synthesis of the revised structure (referred to as compound 3 in one study) starting from p-bromophenol was successfully achieved. nih.govacs.org This synthetic compound was then shown to be identical to the natural product this compound, thereby establishing the correct structure. nih.govacs.orgfigshare.com The original proposed structure was a cyclodehydrated counterpart of the correct structure. nih.govacs.org This highlights the critical role of independent synthesis in validating and correcting structural assignments based solely on spectroscopic data, especially for complex natural products.

Stereochemical Assignments and Conformational Analysis in Solution

Stereochemistry, including the absolute and relative configurations of chiral centers and the geometry of double bonds, is a critical aspect of a molecule's structure that influences its biological activity. Conformational analysis examines the spatial arrangement of atoms that can be interconverted by rotation about single bonds, providing insight into the molecule's preferred shapes in solution. nih.govbeilstein-journals.org

While the search results confirm that the structure of this compound has been corrected through synthesis nih.govacs.orgfigshare.com, detailed information specifically on the stereochemical assignments and conformational analysis of the correct structure of this compound in solution was not extensively available within the provided snippets. Studies on related myrsinoic acids, such as myrsinoic acid C, have employed techniques like Mosher's method for absolute configuration assignment and molecular mechanics calculations (e.g., MM2) for conformational analysis to understand stable conformations and dihedral angles. tandfonline.comoup.com These methods are commonly used in natural product chemistry to determine stereochemistry and understand solution-state conformations. libretexts.org

The correct structure of this compound, as established by synthesis, would possess defined stereocenters and double bond geometries. Elucidating these stereochemical features typically involves a combination of spectroscopic methods, such as analysis of coupling constants in NMR spectra, NOESY experiments to determine spatial proximity of protons, and potentially chiral synthesis or derivatization followed by methods like the modified Mosher's method. tandfonline.comoup.com Conformational preferences in solution can be investigated using variable-temperature NMR, coupling constant analysis, and computational methods like molecular mechanics or density functional theory (DFT) calculations, often correlated with experimental NMR data. researchgate.netnih.gov

Given the correction of the planar structure, a thorough stereochemical assignment and conformational analysis of the confirmed structure would be essential for a complete understanding of this compound.

Investigative Biological Activities in Preclinical Models

Anti-inflammatory Research in In Vivo Animal Models

Myrsinoic acid F has demonstrated notable anti-inflammatory activity in preclinical studies. nih.gov A key model used to evaluate this property is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay. nih.govresearchgate.net This model is a standard method for screening compounds for topical anti-inflammatory effects. mdpi.comscielo.org.mx TPA induces a rapid and potent inflammatory response characterized by edema, or swelling, when applied to the skin. mdpi.com

In a study involving the methanolic extract of Myrsine seguinii, this compound was identified as one of three anti-inflammatory compounds. nih.gov When tested in the TPA-induced mouse ear edema model, this compound was found to be the most active among the isolated compounds, which also included myrsinoic acids B and C. nih.gov It exhibited a significant inhibitory effect on edema, with a 77% reduction at a dose of 0.56 micromol per ear. nih.gov This potent activity has led to further interest in its potential mechanisms of action and has even spurred synthetic studies to create biologically active analogues. nih.gov

The anti-inflammatory effects of related compounds, such as myristic acid, have also been investigated in the TPA-induced ear edema model, showing efficacy in both acute and chronic assays. nih.gov The mechanism of TPA-induced inflammation involves the activation of protein kinase C (PKC), leading to the release of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov

Table 1: Anti-inflammatory Activity of Myrsinoic Acids in TPA-Induced Mouse Ear Edema

| Compound | Dose (µmol/ear) | Edema Inhibition (%) |

|---|---|---|

| This compound | 0.56 | 77 |

| Myrsinoic acid B | Not specified | Active |

| Myrsinoic acid C | Not specified | Active |

Exploration of Antineoplastic Potentials as HB-EGF Inhibitors in Cellular Models

The potential of this compound as an antineoplastic agent has been explored through its activity as an inhibitor of Heparin-binding EGF-like growth factor (HB-EGF). HB-EGF is a member of the epidermal growth factor (EGF) family and plays a role in various pathological processes, including cancer cell proliferation. nih.gov Inhibition of HB-EGF is considered a rational target for cancer therapy. nih.gov

While direct studies on this compound as an HB-EGF inhibitor are not extensively detailed in the provided context, the investigation into compounds that can modulate HB-EGF activity is an active area of research. nih.gov For instance, other inhibitors like CRM197 have been shown to induce apoptosis in cancer cells and enhance the effects of other anticancer agents. nih.gov The development of potent anti-HB-EGF monoclonal antibodies has also demonstrated the therapeutic potential of targeting this pathway to inhibit cancer cell proliferation and angiogenesis. nih.gov

Research on Antimicrobial Activities in In Vitro Models

The antimicrobial properties of myrsinoic acids have been a subject of scientific inquiry. In vitro models are commonly used to assess the antimicrobial efficacy of chemical compounds against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. science.gov The minimum inhibitory concentration (MIC) is a key metric determined in these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Myrsinoic acids A and B, isolated from Rapanea ferruginea, have shown important antimicrobial activities in previous pre-clinical studies. researchgate.net While specific data on the antimicrobial spectrum of this compound is not detailed, the activity of related compounds suggests a potential for this class of molecules. For example, myrsinoic acid B has been shown to inhibit the production of 2-oxobutyrate in periodontal bacteria such as Fusobacterium nucleatum, Porphyromonas gingivalis, and Treponema denticola. researchgate.net

Investigations into Antileishmanial Properties in Experimental Systems

Research into the antileishmanial properties of natural compounds is crucial for the development of new treatments for leishmaniasis. In vitro studies are typically the first step in this process, evaluating the efficacy of compounds against both the promastigote and amastigote stages of Leishmania parasites. mdpi.com

While direct experimental data on the antileishmanial activity of this compound is not specified, the broader class of natural products is a significant source of potential antileishmanial agents. mdpi.com The evaluation of such compounds often involves determining their IC50 values, the concentration required to inhibit 50% of the parasite population. mdpi.com

Molecular and Cellular Mechanistic Elucidation in Research

Molecular Target Identification Studies (e.g., HB-EGF inhibition)

Myrsinoic acid F has been identified as an inhibitor of Heparin-Binding Epidermal Growth Factor (HB-EGF). uni.lu HB-EGF is a growth factor that plays a significant role in cell proliferation, survival, and tissue repair by activating signaling pathways such as Raf/Ras/MEK/Erk and PI3K/Akt through binding to its receptors, primarily EGFR and HER4. uni.lunih.gov Inhibition of HB-EGF is a strategy being explored in cancer treatment, as its activity is implicated in tumor growth and angiogenesis. uni.lunih.gov Studies on HB-EGF inhibitors, including Myrsinoic acid A (a related myrsinoic acid), suggest that targeting HB-EGF can lead to growth arrest and the induction of apoptosis in cells. nih.gov This indicates that the inhibition of HB-EGF by this compound may contribute to its observed biological effects, potentially impacting processes regulated by this growth factor.

Signaling Pathway Modulation Analysis (e.g., investigation of L-arginine-nitric oxide, serotonergic, and cholinergic systems for related compounds)

While direct studies on the impact of this compound on specific signaling pathways like the L-arginine-nitric oxide, serotonergic, and cholinergic systems are limited in the available literature, research on related myrsinoic acids provides some insight into potential mechanisms within this class of compounds. For instance, Myrsinoic acid B has been shown to exert antinociceptive effects through mechanisms involving interactions with the L-arginine-nitric oxide pathway, as well as the serotonergic and cholinergic systems. The observed effects of Myrsinoic acid B were attenuated by pharmacological agents that interfere with these systems, suggesting their involvement in its activity. While these findings are specific to Myrsinoic acid B, they highlight the potential for other myrsinoic acids, including this compound, to modulate various signaling pathways.

Cellular Response Profiling (e.g., studies on cell proliferation and edema inhibition)

This compound has demonstrated notable effects on cellular responses, particularly in models of inflammation and cell proliferation. In studies investigating its anti-inflammatory activity, this compound effectively suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced edema in mouse ears. This model is relevant as TPA-induced edema is associated with inflammation and involves cellular proliferation. This compound exhibited a strong inhibitory effect, with an inhibition rate of 77% at a dose of 0.56 µmol, proving more potent than the commonly used anti-inflammatory agent indomethacin (B1671933) in this specific assay.

The ability of this compound to suppress TPA-induced edema suggests it may interfere with physiological responses linked to both inflammation and cell proliferation. This aligns with the expectation that inhibitors of TPA-induced edema can suppress various cellular responses involving proliferation and inflammation.

Here is a data table summarizing the edema inhibition activity of this compound compared to related compounds and indomethacin:

| Compound | Dose (µmol) | Inhibition of Edema (%) |

| This compound | 0.56 | 77 |

| Myrsinoic acid B | 0.56 | 25 |

| Myrsinoic acid C | 0.56 | 44 |

| Myrsinoic acid A | 0.56 | 22 |

| Indomethacin | 0.56 | Comparable to B, C, A |

Note: Data for Myrsinoic acids A, B, and C, and Indomethacin at 0.56 µmol are presented as comparable activities, with this compound showing stronger inhibition.

Enzyme Inhibition/Activation Studies (e.g., DNA polymerase and methioninase for related compounds)

Research has also explored the potential of myrsinoic acids to modulate enzyme activity. Myrsinoic acid A, a compound structurally related to this compound, has been identified as an inhibitor of mammalian DNA polymerase.

Furthermore, studies have demonstrated that Myrsinoic acids A, B, C, E, and F can inhibit methioninase activity. Myrsinoic acid B, in particular, was purified from Myrsine seguinii and characterized as a methioninase inhibitor. It showed inhibitory activity against methioninase from various periodontal bacteria, including Fusobacterium nucleatum, Porphyromonas gingivalis, and Treponema denticola, with reported IC50 values. The inhibition of methioninase by Myrsinoic acid B involves the suppression of 2-oxobutyrate production in crude bacterial extracts. Myrsinoic acid B is recognized as the first natural inhibitor of methionine gamma-lyase (MGL), the enzyme commonly referred to as methioninase.

Here is a data table summarizing the methioninase inhibition activity of Myrsinoic acid B against specific periodontal bacteria:

| Bacterial Species | IC50 (µM) |

| Fusobacterium nucleatum | 10.5 |

| Porphyromonas gingivalis | 82.4 |

| Treponema denticola | 30.3 |

Note: Data is specifically for Myrsinoic acid B.

The finding that this compound, along with other myrsinoic acids, inhibits methioninase suggests a potential mechanism for its biological effects, particularly in contexts where bacterial methioninase activity is relevant.

Gene Expression and Proteomic Alterations in Investigated Biological Systems

Currently, there is limited specific information available in the searched literature regarding the direct impact of this compound on global gene expression profiles or comprehensive proteomic alterations in biological systems. While general methodologies for studying gene expression and proteomic changes are well-established, research specifically detailing how this compound modulates the transcriptome or proteome was not found within the scope of the search results. Future research in this area would be valuable to gain a more complete understanding of the downstream effects of this compound's interactions with its molecular targets and its influence on cellular responses.

Chemical Synthesis and Analog Design

Total Synthesis Strategies and Methodological Development for Myrsinoic Acid F

The total synthesis of this compound has been a crucial endeavor, not only to confirm its correct structure but also to provide access to larger quantities for biological evaluation and to enable the synthesis of structural analogues. nih.govfigshare.comacs.orgacs.org Synthetic efforts have driven the development and application of specific reaction methodologies.

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a key strategy in planning the synthesis of complex molecules like this compound. egrassbcollege.ac.inewadirect.comjournalspress.comscripps.edu This process involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler, readily available starting materials. egrassbcollege.ac.inewadirect.comjournalspress.com For this compound, a prenylated benzoic acid derivative, key disconnections would likely focus on the bonds connecting the prenyl and geranyl side chains to the central benzoic acid core, as well as managing the stereochemistry and functional groups present. researchgate.netnih.gov The retrosynthetic approach aims to identify key intermediates and appropriate bond-forming reactions for the forward synthesis. egrassbcollege.ac.inewadirect.com

Key Synthetic Intermediates and Novel Reaction Methodologies

The total synthesis of this compound, as reported by Mikusek et al., involved a multi-step approach starting from p-bromophenol. nih.govfigshare.comacs.orgacs.orgarkat-usa.org A key step in this synthesis utilized the Shapiro reaction to generate an alkenyl iodide intermediate necessary for constructing the molecule. arkat-usa.org This highlights the application of established methodologies in novel contexts for the synthesis of complex natural products. The successful synthesis confirmed the proposed structure of this compound and provided material for biological testing. nih.govfigshare.comacs.orgacs.org

Semisynthesis and Chemical Derivatization for Research Probes

Semisynthesis involves using naturally isolated compounds as starting materials for chemical modifications to produce novel compounds with altered properties. scite.aiwikipedia.org This approach can be particularly useful for complex natural products like this compound, where total synthesis might be lengthy or challenging. wikipedia.org Chemical derivatization, a form of semisynthesis, involves modifying specific functional groups to alter characteristics such as solubility, stability, or to introduce tags for research purposes. thermofisher.commdpi.comresearchgate.netnih.gov

For this compound, semisynthesis and derivatization could be employed to create research probes with enhanced or modified biological activities, improved pharmacokinetic profiles, or to facilitate their detection and study in biological systems. scite.aiwikipedia.org While specific examples of semisynthesis or derivatization of this compound for research probes were not extensively detailed in the search results, the general principles of semisynthesis and derivatization of natural products and carboxylic acids are well-established. scite.aiwikipedia.orgthermofisher.commdpi.comresearchgate.netnih.gov This could involve modifying the carboxylic acid group or the alkene functionalities on the side chains. thermofisher.commdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. taylorandfrancis.comecancer.orgoncodesign-services.com For this compound, SAR studies are crucial for understanding which parts of the molecule are responsible for its potent anti-inflammatory effects and for designing analogues with improved efficacy, selectivity, or other desirable properties. nih.govfigshare.comacs.orgtaylorandfrancis.comecancer.orgoncodesign-services.com

Rational Design Principles for SAR Investigations

Rational design in SAR studies of this compound would involve making targeted modifications to its structure based on its known biological activity and potential interactions with biological targets. taylorandfrancis.comecancer.orgoncodesign-services.com This could include altering the prenyl and geranyl side chains, modifying the benzoic acid core, or introducing new functional groups. researchgate.netnih.gov The design principles would be guided by hypotheses about how specific structural features influence binding to inflammatory targets or affect metabolic stability and bioavailability. taylorandfrancis.comecancer.orgoncodesign-services.com

Impact of Structural Modifications on Investigated Biological Effects

Studies on synthetic analogues of this compound have already provided insights into the impact of structural modifications on anti-inflammatory activity. For instance, a synthetic congener (compound 1 in the cited study), which was initially assigned as this compound but later determined to be a cyclodehydrated counterpart, demonstrated potent anti-inflammatory activity in a mouse ear edema assay, even more potent than indometacin. nih.govfigshare.comacs.orgnih.govacs.org While this compound was not the correct structure of natural this compound, its significant activity highlights that related structural frameworks can retain or even enhance the desired biological effect. The synthesis and evaluation of the correct structure of this compound (compound 3) also confirmed its potent anti-inflammatory activity. nih.govfigshare.comacs.org These findings underscore the importance of exploring structural variations to optimize biological activity.

While detailed data tables on a wide range of this compound analogues and their precise SAR were not extensively available in the provided search results, the reported anti-inflammatory activity of this compound and a related synthetic congener in the mouse ear edema assay provide a starting point for understanding the biological effects. nih.govresearchgate.netfigshare.comacs.orgnih.govacs.org

Here is a simple representation of the reported anti-inflammatory activity:

| Compound | Activity (Mouse Ear Edema Assay) | Notes |

| This compound (Compound 3) | Potent anti-inflammatory | More potent than indometacin. nih.govfigshare.comacs.org |

| Synthetic Congener (Compound 1) | Potent anti-inflammatory | Notably more potent than indometacin. nih.govnih.govacs.org |

| Indometacin | Anti-inflammatory | NSAID used for comparison. nih.govnih.govacs.org |

Further SAR studies would systematically investigate the effect of specific modifications on this and other relevant biological activities to develop more effective therapeutic candidates. taylorandfrancis.comecancer.orgoncodesign-services.com

Advanced Analytical Methodologies for Quantitative and Qualitative Research

Chromatographic Quantification in Biological Research Matrices (e.g., animal tissue extracts)

Quantitative analysis of myrsinoic acid F in biological matrices presents challenges due to the complexity of the matrix and potentially low concentrations of the analyte. Chromatographic methods, coupled with appropriate detection, are essential for separating this compound from endogenous compounds and quantifying it accurately. While direct studies on quantifying this compound in animal tissue extracts were not extensively detailed in the search results, research on related myrsinoic acids, such as myrsinoic acid B, provides insights into applicable methodologies for similar compounds in biological matrices. ebi.ac.ukijpsr.com Quantitative analysis of endogenous compounds in biological samples using chromatography involves specific considerations, such as the lack of analyte-free matrices for calibration and the potential for matrix effects. cstti.comuab.edu Strategies like the method of standard addition or the use of stable-isotope-labeled internal standards in the authentic matrix are employed to address these challenges. cstti.com

Development and Validation of HPLC-PDA Methods for Analytical Precision

High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is a widely used technique for the analysis of natural products. The PDA detector provides spectral information in addition to chromatographic retention time, aiding in peak identification and purity assessment. The development and validation of HPLC-PDA methods for compounds like this compound involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and selectivity.

A validated HPLC-PDA method has been reported for the determination of myrsinoic acid B in plant extracts, which provides a relevant example for the potential analysis of this compound. This method utilized a C18 column with a mobile phase of acetonitrile, methanol, and water (pH 2.6 with phosphoric acid), detected at 270 nm. ebi.ac.ukijpsr.com Validation parameters for such methods typically include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). ebi.ac.ukijpsr.com For myrsinoic acid B, the method showed linearity over a range of 5-100.0 µg/mL, with an LOD of 0.369 µg/mL and an LOQ of 1.233 µg/mL. ebi.ac.uk While specific HPLC-PDA validation data for this compound in biological matrices were not found, the principles and validation parameters applied to related myrsinoic acids are directly transferable.

Advanced Mass Spectrometry Applications in Metabolite Profiling

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of natural products, as well as for quantitative analysis, particularly in complex biological matrices. uab.edu MS provides molecular weight information and fragmentation patterns that are crucial for confirming the identity of an analyte. tandfonline.com In metabolite profiling, MS allows for the detection and characterization of a wide range of compounds in a biological sample. biorxiv.org

Studies on myrsinoic acids have utilized mass spectrometry for structural elucidation. For instance, high-resolution electron ionization mass spectrometry (HR-EIMS) was used to determine the molecular formula of myrsinoic acid B. tandfonline.com Mass spectrometry, including EIMS, has been employed in the structural characterization of myrsinoic acids isolated from Myrsine seguinii. researchgate.net The application of advanced MS techniques, such as those coupled with chromatography, is vital for comprehensive metabolite profiling that includes compounds like this compound.

Integration of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Sample Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used hyphenated technique for the analysis of complex samples, offering high sensitivity, selectivity, and robustness. eijppr.commeasurlabs.com LC-MS/MS is particularly valuable for the quantitative determination of analytes in biological matrices due to its ability to mitigate matrix effects through chromatographic separation and specific detection via multiple reaction monitoring (MRM). eijppr.comnih.gov

While direct LC-MS/MS methods specifically for this compound in biological tissues were not prominently found, the literature highlights the use of LC-MS/MS in analyzing complex mixtures from natural sources and in quantitative bioanalysis. researchgate.netjyoungpharm.org For example, LC-qTOF MS/MS based molecular networking has been used to isolate compounds, including myrsinoic acids, from Myrsine seguinii. researchgate.net The fragmentation patterns obtained from tandem MS are critical for the unambiguous identification of this compound within a complex matrix. measurlabs.com The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes present at low concentrations in biological samples. measurlabs.comnih.gov

Spectroscopic Purity Assessment and Confirmation in Research Samples

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for the structural elucidation and purity assessment of isolated compounds like this compound. tandfonline.comtandfonline.com

NMR spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, allowing for the confirmation of its structure and the identification of impurities. tandfonline.comscite.ai IR spectroscopy is useful for identifying the presence of specific functional groups, such as hydroxyl (OH), carboxyl (COOH), and carbon-carbon double bonds (C=C), based on characteristic absorption frequencies. tandfonline.comtandfonline.com UV-Vis spectroscopy can be used to assess the purity of compounds that have chromophores by examining their absorption spectra and correlating absorbance with concentration. researchgate.netsharif.eduagriculturejournals.cz

The structural elucidation of this compound has relied on spectroscopic data, including NMR, IR, and mass spectrometry. tandfonline.comresearchgate.net The IR spectrum of this compound displayed characteristic absorptions for OH, COOH, and C=C groups. tandfonline.com While specific UV-Vis data for this compound were not detailed, UV-Vis spectroscopy is a standard tool for analyzing compounds with conjugated systems, which are present in this compound due to its benzoic acid core and prenyl/geranyl side chains. Spectroscopic data, such as comparisons of NMR chemical shifts, are also used to confirm the structure of synthesized analogues against the natural product. acs.org

Computational and in Silico Investigations

Molecular Modeling of Ligand-Target Interactions

Molecular modeling is a fundamental in silico technique used to study the interaction between a small molecule, such as Myrsinoic acid F (the ligand), and a biological macromolecule, typically a protein (the target). This involves predicting the preferred binding orientation (docking pose) of the ligand within the target's binding site and estimating the binding affinity.

For this compound, molecular docking studies could theoretically be employed to investigate its potential interactions with enzymes or receptors involved in inflammatory pathways, given its known anti-inflammatory activity. uni.lu By modeling the three-dimensional structure of this compound and the active site of a target protein, computational algorithms can explore various binding modes and score them based on predicted interaction energies. This can help identify key residues in the target protein that interact with specific functional groups of this compound, providing a molecular basis for its activity. While general molecular docking principles are well-established, specific published data detailing the molecular modeling of this compound with particular protein targets were not extensively found in the consulted literature.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations extend static molecular modeling by simulating the time-dependent behavior of a molecular system. MD simulations allow researchers to observe the conformational changes of this compound and its target protein, the flexibility of the binding site, and the stability of the ligand-target complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. For this compound, QSAR studies could be performed on a set of its derivatives to correlate variations in their chemical structure with differences in their anti-inflammatory potency or other relevant biological activities.

QSAR models typically utilize molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, and hydrophobic properties. By building a QSAR model based on a series of this compound analogues with known activities, it might be possible to predict the activity of new, untested derivatives. This can guide the synthesis of novel compounds with potentially improved efficacy or reduced off-target effects. Although the principles of QSAR are broadly applicable, specific published QSAR studies focused on this compound derivatives were not prominently featured in the consulted literature.

In Silico Predictions for Research and Development (e.g., virtual screening for binding affinity)

In silico methods, including virtual screening, are widely used in the early stages of research and development to identify potential drug candidates or targets. Virtual screening involves computationally screening large databases of chemical compounds to identify those likely to bind to a specific biological target.

For this compound, in silico predictions could involve using its structure as a query in reverse pharmacophore mapping or target fishing approaches to identify potential protein targets responsible for its observed anti-inflammatory activity. Alternatively, virtual screening could be used to search for novel compounds structurally similar to this compound or sharing similar predicted binding properties to known anti-inflammatory targets. These computational approaches can significantly reduce the number of compounds that need to be synthesized and experimentally tested, thereby accelerating the research and development process. While virtual screening is a common practice, specific published instances of virtual screening campaigns centered around this compound were not extensively found in the consulted literature.

Compound Names and PubChem CIDs

Perspectives and Future Research Trajectories

Emerging Research Areas and Unexplored Biological Hypotheses for Myrsinoic Acid F in Preclinical Settings

This compound has demonstrated significant anti-inflammatory activity in preclinical models, such as the mouse ear edema assay, where it was found to be notably more potent than indometacin. acs.orgnih.gov This finding suggests promising avenues for exploring its potential in other inflammatory conditions. Emerging research areas could focus on evaluating its efficacy in preclinical models of chronic inflammatory diseases, such as arthritis, inflammatory bowel disease, or neuroinflammation. Given the link between inflammation and various other pathologies, including certain types of cancer and metabolic disorders, investigating the effects of this compound in these contexts represents a significant unexplored biological hypothesis. Preclinical studies are crucial for assessing the safety, efficacy, and potential side effects of a compound before human testing. ppd.com These studies often involve in vivo or in vitro testing, adhering to Good Laboratory Practice (GLP) guidelines to ensure reliable results. ppd.com

Further preclinical investigations could explore the specific molecular targets and pathways through which this compound exerts its anti-inflammatory effects. While its potent activity is established, the precise mechanisms are still being elucidated. Research could focus on its interaction with key inflammatory mediators, enzymes (such as COX enzymes or lipoxygenases), or signaling pathways (like NF-κB). Understanding these interactions at a detailed level will be crucial for defining its therapeutic profile and identifying potential synergistic effects with other compounds.

Another area for future preclinical research involves exploring potential novel activities beyond anti-inflammation. Given that this compound is a natural product, often natural products exhibit a range of biological effects. acs.org Investigations into potential antimicrobial, acs.orgresearchgate.net antioxidant, or even neuroprotective activities, based on its structural features and the properties of related compounds, could uncover new therapeutic applications. For instance, related myrsinoic acids have shown activity against certain microorganisms and effects on the central nervous system. researchgate.netresearchgate.netresearchgate.netnih.gov

Development of Advanced Synthetic Routes for this compound and Complex Analogues

The total synthesis of this compound has been reported, establishing its correct structure. acs.orgnih.govresearchgate.net However, the development of more advanced and efficient synthetic routes is crucial for facilitating further research and potential large-scale production. Future research in this area should focus on developing strategies that are more step-economical, environmentally friendly, and allow for the facile creation of complex analogues.

Advanced synthetic methodologies could involve exploring novel catalytic reactions, flow chemistry techniques, or biocatalysis to improve efficiency and reduce waste. The synthesis of this compound involves key steps such as the introduction of prenyl and geranyl groups onto a benzoic acid core. nih.gov Developing more selective and higher-yielding methods for these functionalizations is a key challenge. researchgate.net

Furthermore, the ability to synthesize complex analogues of this compound is essential for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the structural features responsible for its biological activity and potentially design compounds with improved potency, selectivity, or pharmacokinetic properties. This requires synthetic routes that are flexible and allow for variations in the prenyl and geranyl side chains, as well as modifications to the benzoic acid core.

High-Throughput Screening Methodologies for Novel Activities in Research Contexts

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic responses. labmanager.comlimes-institut-bonn.denih.gov Applying HTS methodologies to this compound and its analogues can accelerate the discovery of novel activities and the identification of more potent derivatives.

Developing HTS assays for this compound research requires the establishment of robust and reliable in vitro or cell-based assays that can detect specific biological effects. labmanager.comlimes-institut-bonn.de For example, cell-based assays measuring markers of inflammation, oxidative stress, or microbial growth could be adapted for HTS. mdpi.com The availability of sufficient quantities of this compound and its analogues, potentially through improved synthetic routes, is a prerequisite for effective HTS.

HTS can be used to screen libraries of this compound derivatives to identify compounds with enhanced anti-inflammatory activity or to discover entirely new biological activities. labmanager.com Additionally, HTS can be employed to screen against specific molecular targets hypothesized to be involved in the activity of this compound, such as enzymes or receptors. The integration of automation, robotics, and advanced detection technologies is key to the efficiency of HTS. labmanager.comnih.gov

Integration of Omics Technologies in Mechanistic Research (e.g., transcriptomics, proteomics of cellular responses)

Understanding the detailed mechanisms of action of this compound at the cellular and molecular level requires the application of advanced omics technologies. Transcriptomics and proteomics can provide comprehensive insights into the changes in gene and protein expression profiles in response to this compound treatment. mdpi.comnih.govnih.govmdpi.com

Transcriptomic studies, typically using RNA-Seq, can reveal how this compound affects gene expression patterns, identifying pathways and networks that are modulated by the compound. mdpi.com This can help pinpoint key genes involved in its anti-inflammatory or other biological effects. Proteomic studies, using techniques like mass spectrometry, can provide complementary information by quantifying changes in protein abundance and post-translational modifications. mdpi.comnih.govnih.govmdpi.com This is particularly valuable as protein levels and activity are more directly linked to cellular function than mRNA levels alone.

Integrating transcriptomic and proteomic data can provide a more holistic view of the cellular response to this compound, allowing researchers to correlate changes in gene expression with changes in protein levels and activity. mdpi.commdpi.com This integrated approach can help validate findings from individual omics analyses and provide stronger evidence for proposed mechanisms of action. For example, if transcriptomics shows upregulation of genes in an anti-inflammatory pathway, proteomics can confirm whether the corresponding proteins are also increased.

Future research should utilize these omics technologies in relevant preclinical models or cell lines to comprehensively map the molecular effects of this compound. This will not only deepen the understanding of its known activities but may also uncover previously unsuspected biological processes influenced by the compound.

Challenges and Strategic Opportunities in this compound Research

Research into this compound faces several challenges. Obtaining sufficient quantities of the pure compound from natural sources can be challenging due to potentially low yields and the complexity of purification. This highlights the importance of developing efficient synthetic routes. acs.orgnih.govresearchgate.net Another challenge lies in the potential for structural complexity, which can complicate synthesis and characterization, as well as the design of analogues.

Elucidating the precise molecular targets and mechanisms of action can also be challenging, requiring sophisticated biochemical and cell biology techniques, complemented by omics approaches. The bioavailability, metabolism, and pharmacokinetic properties of this compound are also important considerations for its potential therapeutic development and require dedicated research.

Despite these challenges, there are significant strategic opportunities in this compound research. Its demonstrated potent anti-inflammatory activity presents a clear opportunity for developing novel therapeutics for inflammatory diseases. acs.orgnih.gov The unique chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with potentially improved properties.

Collaborations between natural product chemists, synthetic chemists, pharmacologists, and molecular biologists are crucial for advancing this compound research. The application of modern technologies, such as advanced synthesis techniques, HTS, and omics platforms, offers powerful tools to overcome challenges and capitalize on research opportunities. Furthermore, exploring the potential of this compound in combination therapies for complex diseases could represent a valuable strategic direction.

Q & A

Q. What are the established protocols for isolating and characterizing Myrsinoic acid F from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC purification. Characterization employs NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (HR-ESI-MS) to confirm structure. Purity is validated via HPLC with UV/Vis or ELSD detection . For reproducibility, document solvent ratios, column dimensions, and gradient conditions in detail.

Example Table: Key Parameters for Isolation

| Parameter | Details |

|---|---|

| Extraction solvent | 70% ethanol, reflux, 3h |

| Chromatography | Silica gel (200–300 mesh), hexane:EtOAc gradient |

| HPLC conditions | C18 column, 40% MeOH/H₂O, 1.0 mL/min |

Q. How can researchers design experiments to assess this compound’s antioxidant activity in vitro?

Methodological Answer: Use standardized assays like DPPH radical scavenging, ABTS⁺ assay, or FRAP. Include positive controls (e.g., ascorbic acid) and triplicate measurements. Adjust concentrations (e.g., 10–100 µM) to establish dose-response curves. Account for solvent interference by running blank samples. Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Q. What are the best practices for ensuring compound stability during storage?

Methodological Answer: Store lyophilized this compound in airtight, light-resistant containers at –20°C. For solution stability, use inert solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 30 days) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioactivity across studies be resolved?

Methodological Answer: Conduct a systematic review to identify variables such as assay conditions (e.g., pH, temperature), cell lines (e.g., HepG2 vs. RAW264.7), or dosing regimens. Perform meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate confounding factors. Validate key findings using orthogonal assays (e.g., Western blot alongside ELISA) .

Q. What experimental strategies are recommended to elucidate the molecular targets of this compound in neurodegenerative models?

Methodological Answer: Combine omics approaches (transcriptomics/proteomics) with target prediction tools (e.g., SwissTargetPrediction). Validate hits via siRNA knockdown or CRISPR-Cas9 in cell models (e.g., SH-SY5Y). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity studies. Include negative controls (e.g., scrambled siRNA) .

Example Table: In Vivo Neuroprotection Study Design

| Parameter | Details |

|---|---|

| Animal model | Streptozotocin-induced diabetic mice |

| Dosage | 10 mg/kg/day, oral gavage, 4 weeks |

| Behavioral tests | Morris water maze, forced swim test |

| Biomarkers | BDNF, TNF-α, SOD activity in hippocampus |

Q. How should researchers optimize synthetic routes for this compound analogs to enhance bioavailability?

Methodological Answer: Employ structure-activity relationship (SAR) studies with modifications at the carboxylic acid or alkyl side chains. Assess pharmacokinetics (Caco-2 permeability, microsomal stability) and solubility (shake-flask method). Use in silico tools (e.g., SwissADME) to predict LogP and efflux ratios. Validate in vivo using LC-MS/MS plasma profiling .

Q. What methodologies are critical for evaluating this compound’s synergistic effects with existing therapeutics?

Methodological Answer: Apply combination index (CI) analysis via the Chou-Talalay method in cell viability assays. Test fixed-ratio combinations (e.g., 1:1, 1:2) and calculate dose-reduction indices (DRI). Validate synergy in animal models with co-administration studies, monitoring hepatic/renal toxicity .

Data Analysis & Reporting

Q. How should researchers address variability in pharmacokinetic data across species?

Methodological Answer: Use allometric scaling to extrapolate human doses from rodent data. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-species differences. Report AUC, Cₘₐₓ, t₁/₂ with 90% confidence intervals. Cross-validate with in vitro-in vivo extrapolation (IVIVE) .

Q. What statistical approaches are recommended for metabolomics data integration?

Methodological Answer: Apply multivariate analysis (PCA, PLS-DA) to identify discriminant metabolites. Use false discovery rate (FDR) correction for multiple comparisons. Validate pathways via KEGG or MetaboAnalyst. Report fold changes with q-values and VIP scores .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when sharing this compound-related data?

Methodological Answer: Adhere to FAIR principles: publish raw NMR/MS spectra in repositories (e.g., MetaboLights), document detailed synthetic protocols in Supplementary Information, and deposit cell lines at certified banks (e.g., ATCC). Use RRIDs for biological resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.